1H-1,2,3-Triazole
Overview
Description
1H-1,2,3-Triazole is a member of the triazoles family, which are five-membered rings containing three nitrogen atoms and two double bonds . It is highly soluble in water and in aqueous solution, it tautomerizes to its 2H-isomer . It is considered a pharmacophore as it can interact with specific biological targets .
Synthesis Analysis
1H-1,2,3-Triazole was first synthesized by German chemists Otto Dimroth and Gustav Fester in 1910 by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 hours . Sodium azide can be used in place of HN3 if the solution is acidified .Molecular Structure Analysis
1H-1,2,3-Triazole is one of the four aromatic heterocyclic compounds with two carbon atoms, three nitrogen atoms, and two double bonds . In aqueous solution, it is in equilibrium with its 2H-tautomer .Chemical Reactions Analysis
1H-1,2,3-Triazole has been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .Physical And Chemical Properties Analysis
1H-1,2,3-Triazole is planar and aromatic . It is highly soluble in water and in aqueous solution, it tautomerizes to its 2H-isomer . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Scientific Research Applications
Synthesis and Molecular Diversification
1H-1,2,3-Triazole derivatives are notable for their applications in various scientific fields. These derivatives are often synthesized using catalysis with copper salts, with a focus on methods involving 1,3-dipolar cycloaddition between organic azides and terminal alkynes catalyzed by copper (Oliveira et al., 2020).
Supramolecular and Coordination Chemistry
1H-1,2,3-Triazoles are known for their diverse supramolecular interactions. Their nitrogen-rich structure allows for complexation of anions through various bonding types and enables applications in areas like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Biological Activities
The triazole class, including 1H-1,2,3-triazoles, has been extensively studied for various biological activities. They have shown potential in areas such as anti-inflammatory, antimicrobial, antitumoral, and antiviral applications (Ferreira et al., 2013).
Proton Conduction Enhancement
1H-1,2,3-Triazole has been identified as an active group for enhancing proton conduction in polymer electrolyte membranes, demonstrating potential for applications in fuel cell technology (Zhou et al., 2005).
Technological Prospecting
1H-1,2,3-Triazoles have significant applications in various technological sectors, with a notable increase in patent registrations related to chemistry and metallurgy, human needs, and new technologies (Caiana et al., 2022).
Bioisosterism in Medicinal Chemistry
The 1,2,3-triazole ring is widely used as a bioisostere in the design of drug analogs due to its ability to mimic different functional groups, contributing to the synthesis of new active molecules (Bonandi et al., 2017).
Corrosion Inhibition
1H-1,2,3-Triazole has been studied for its properties as a corrosion inhibitor of copper, particularly in aqueous chloride solutions, which has implications in catalysis and water purification systems (Ofoegbu et al., 2017).
Ion Chemistry
Research has been conducted on the reaction mechanisms and properties of 1H-1,2,3-triazole in ion chemistry, with implications for understanding its reactivity and interaction in various chemical processes (Ichino et al., 2008).
Safety And Hazards
Future Directions
1H-1,2,3-Triazole has gained tremendous interest in the last two decades mainly because of its ease of synthesis via copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its broad spectrum of chemotherapeutic potential . The recent advances in 1H-1,2,3-Triazole derivatives obtained by CuAAC as potential antifungal agents may facilitate the triazole-based antifungal development process .
properties
IUPAC Name |
2H-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENRTYMTSOGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870495 | |
Record name | 1H-1,2,3-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazole | |
CAS RN |
288-35-7, 288-36-8, 37306-44-8 | |
Record name | 2H-1,2,3-Triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,3-Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037306448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-Diazapyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-1,2,3-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM7554254W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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